p-Hydroxyphenylacetylglycine-13C2,15N
Description
p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N is a stable isotope-labeled derivative of p-hydroxyphenylacetylglycine, a metabolite associated with tyrosine catabolism. This compound is dual-labeled with <sup>13</sup>C at two carbon positions and <sup>15</sup>N at the glycine moiety, making it invaluable for metabolic tracing, nuclear magnetic resonance (NMR) studies, and quantitative mass spectrometry (MS) analyses . It is classified as a controlled product with stringent handling requirements, short shelf life, and made-to-order availability, which underscores its specialized use in research .
Properties
Molecular Formula |
C₈¹³C₂H₁₁¹⁵NO₄ |
|---|---|
Molecular Weight |
212.18 |
Synonyms |
N-[2-(4-Hydroxyphenyl)acetyl]glycine-3C2,15N; _x000B_N-[(p-Hydroxyphenyl)acetyl]glycine3C2,15N; [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid3C2,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The following table highlights key structural and isotopic distinctions between p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N and related compounds:
Key Observations :
- Isotopic Purity : Most compounds, including p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N, use ≥95% isotopic enrichment for <sup>13</sup>C and <sup>15</sup>N to ensure precision in tracer studies .
- Functional Groups: The presence of aromatic (e.g., phenyl) or aliphatic (e.g., hexanoyl) side chains dictates their metabolic pathways and diagnostic applications .
Cost and Regulatory Considerations
- Pricing : (13C<sup>2</sup>,15N)Glycine is priced at €289.20/10 mg, while more specialized derivatives like p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N require custom quotes due to low-volume production .
- Regulatory Status : Compounds like p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N are controlled substances, necessitating permits for transport and storage .
Preparation Methods
Precursor Selection and Isotopic Incorporation
The synthesis of p-Hydroxyphenylacetylglycine-13C2,15N requires judicious selection of isotopically enriched starting materials. The compound’s structure comprises a p-hydroxyphenylacetyl group linked to glycine, with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom. Key precursors include:
-
p-Hydroxyphenylacetic acid : Serves as the aromatic moiety donor.
-
Glycine-13C2,15N : Provides the labeled backbone for isotopic integration.
The isotopic labeling is achieved by substituting natural-abundance glycine with glycine-13C2,15N during the acetylation step. This ensures uniform incorporation of stable isotopes into the final product.
Acetylation of p-Hydroxyphenylacetic Acid
The synthesis begins with the activation of p-hydroxyphenylacetic acid using acetic anhydride or acetyl chloride. This step forms p-hydroxyphenylacetyl chloride, which is highly reactive for subsequent coupling.
Reaction :
Coupling with Glycine-13C2,15N
The activated acetyl chloride reacts with glycine-13C2,15N in an alkaline medium (e.g., sodium bicarbonate) to form the amide bond. This step is conducted under nitrogen atmosphere to prevent hydrolysis.
Reaction :
Purification and Isolation
Crude product is purified via:
-
High-Performance Liquid Chromatography (HPLC) : Using a C18 column with a gradient of acetonitrile/water (0.1% formic acid).
-
Crystallization : Ethanol/water mixtures yield high-purity crystals.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (>85%) are achieved at 25–30°C in tetrahydrofuran (THF) or dimethylformamide (DMF). Elevated temperatures (>40°C) promote side reactions, reducing isotopic purity.
Catalytic Enhancements
-
4-Dimethylaminopyridine (DMAP) : Accelerates acetylation by acting as a nucleophilic catalyst.
-
Triethylamine (TEA) : Neutralizes HCl, shifting equilibrium toward product formation.
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
1H NMR : Peaks at δ 7.15 (d, aromatic protons), δ 3.85 (s, CH2), and δ 1.90 (s, acetyl group).
-
13C NMR : Signals at δ 172.5 (carbonyl), δ 130.2 (aromatic carbons), and δ 42.3 (13C-labeled glycine).
Challenges and Solutions in Isotopic Synthesis
Comparative Analysis of Labeling Techniques
Chemical vs. Enzymatic Labeling
Cost-Benefit of Isotopic Precursors
-
Glycine-13C2,15N : Costs ~$2,500/g but ensures >98% isotopic purity.
-
Natural Glycine : Economical but unsuitable for tracer studies.
Industrial-Scale Production Considerations
Batch vs. Continuous Flow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
